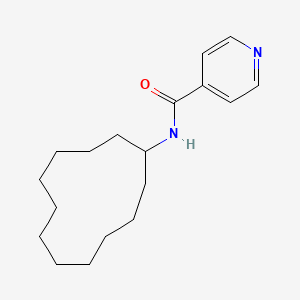![molecular formula C16H16N2O2 B5572439 N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B5572439.png)
N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It is a small molecule inhibitor that targets the tricarboxylic acid (TCA) cycle, which is a critical metabolic pathway for cancer cells. CPI-613 has been shown to induce apoptosis and inhibit the growth of various cancer cells, including pancreatic, lung, and ovarian cancer.
Scientific Research Applications
Chemical Structure and Conformation
The chemical structure of compounds similar to N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide, such as N-benzyl-2-(2-nitroimidazol-1-yl)acetamide, can be described in terms of the orientation of planar fragments and their dihedral angles, highlighting the importance of spatial arrangement in their biological activity. This structural configuration is crucial for the establishment of intermolecular hydrogen bonds, which are significant for their chemical stability and reactivity (Soares-Sobrinho et al., 2018).
Metabolic Pathways
Research into the metabolic pathways of compounds structurally related to this compound reveals the transformation processes these substances undergo in biological systems. For example, alachlor, a chloroacetanilide herbicide, undergoes a complex metabolic pathway involving oxidative and non-oxidative steps leading to the formation of a carcinogenic metabolite. Understanding these pathways is vital for assessing the potential health risks and environmental impact of these compounds (Coleman et al., 1999).
Biological Activities
The synthesis and screening of derivatives of indoles and acetamides have shown significant anti-inflammatory and antiproliferative activities. These findings suggest potential therapeutic applications for compounds with a similar chemical backbone. For instance, some derivatives have demonstrated considerable activity against human cancer cell lines and inflammation, indicating their relevance in the development of new anti-cancer and anti-inflammatory drugs (Rapolu et al., 2013).
Molecular Docking and Computational Studies
Computational approaches, including molecular docking and geometry optimization, have been applied to similar compounds to understand their interactions with biological targets, such as enzymes and receptors. These studies provide insights into the mechanism of action at the molecular level and facilitate the design of more effective and selective drugs. For instance, an indole acetamide derivative has shown potential as an anti-inflammatory drug through in silico modeling, targeting specific domains of cyclooxygenase enzymes (Al-Ostoot et al., 2020).
Environmental Implications and Safety
The comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the differences in metabolic pathways across species. Such studies are crucial for assessing the environmental persistence and potential toxicity of chemicals, including those structurally related to this compound. Understanding these aspects is essential for developing safer chemical agents with minimal adverse environmental and health effects (Coleman et al., 2000).
properties
IUPAC Name |
N-(2-oxo-1-propylbenzo[cd]indol-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-3-9-18-14-8-7-13(17-10(2)19)11-5-4-6-12(15(11)14)16(18)20/h4-8H,3,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWPSCJRWQFIGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C3C(=C(C=C2)NC(=O)C)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-6-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5572362.png)
![[1,4-bis(4-methylphenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B5572373.png)
![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5572381.png)
![3-methyl-6-[3-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5572390.png)
![2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5572394.png)
![2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5572417.png)

![2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B5572422.png)
![[4-(5-methyl-2-phenyl-3-furoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5572427.png)
![2-(3,5-difluorobenzyl)-8-(2-methyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572432.png)
![6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5572441.png)
![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5572447.png)

![2,2-dimethyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5572458.png)